molecular formula C10H5FN2 B1457793 8-Fluoroquinoline-3-carbonitrile CAS No. 71083-52-8

8-Fluoroquinoline-3-carbonitrile

Cat. No.: B1457793
CAS No.: 71083-52-8
M. Wt: 172.16 g/mol
InChI Key: HNRWQTSDXOMTGG-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5FN2 and its molecular weight is 172.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

8-Fluoroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H6FN3C_{10}H_{6}FN_{3}, with a molecular weight of 172.16 g/mol. The presence of a fluorine atom and a carbonitrile group enhances its reactivity and biological activity, making it a valuable compound for pharmaceutical research.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, particularly those involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV. This interaction inhibits bacterial DNA synthesis, leading to cell death .
  • Cell Signaling Modulation : It can modulate cellular signaling pathways, affecting cell proliferation and apoptosis. This property is particularly relevant in cancer treatment .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.58 µg/mL
Staphylococcus aureus0.65 µg/mL

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have demonstrated cytotoxic effects on various cancer cells, including breast and lung cancer cells .

Case Studies

  • Antibacterial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results indicated that it exhibited comparable or superior activity against resistant bacterial strains, highlighting its potential as an alternative treatment option .
  • Anticancer Activity : A study evaluated the cytotoxicity of several fluoroquinolone derivatives, including this compound, against human cancer cell lines. The compound showed significant growth inhibition at low concentrations, suggesting its utility in cancer therapy .

Properties

IUPAC Name

8-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRWQTSDXOMTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-52-8
Record name 8-fluoroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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